12H-Acenaphtho(4,5-a)carbazole

Molecular Rigidity Planarity Computational Chemistry

Choose 12H-Acenaphtho(4,5-a)carbazole (CAS 213-32-1) for its defining rigid, planar architecture—zero rotatable bonds and a complexity score of 510. Unlike generic carbazoles, this fused acenaphtho-carbazole system enforces extended π-conjugation and suppresses molecular vibration, directly influencing charge-transfer characteristics and device efficiency. Ideal for R&D teams developing next-generation host materials, TADF emitters, and benchmark studies on structure-property relationships in organic semiconductors.

Molecular Formula C22H15N
Molecular Weight 293.4 g/mol
CAS No. 213-32-1
Cat. No. B14748650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12H-Acenaphtho(4,5-a)carbazole
CAS213-32-1
Molecular FormulaC22H15N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C=CC4=C3NC5=CC=CC=C45)C6=CC=CC1=C26
InChIInChI=1S/C22H15N/c1-2-7-20-16(5-1)18-11-10-15-17-6-3-4-13-8-9-14(21(13)17)12-19(15)22(18)23-20/h1-7,10-12,23H,8-9H2
InChIKeyNXRKIYVMAWJLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for 12H-Acenaphtho(4,5-a)carbazole (CAS 213-32-1) as a Building Block


12H-Acenaphtho(4,5-a)carbazole (CAS 213-32-1) is a polycyclic aromatic hydrocarbon (PAH) with a core structure consisting of a carbazole moiety fused to an acenaphthene unit . This compound is part of a broader class of carbazole derivatives recognized for their potential as hole-transporting materials in organic electronics due to their electron-donating ability and high thermal stability [1]. Its computed properties include a molecular weight of 293.37 g/mol, a rotatable bond count of zero, and a high structural complexity score of 510, indicating a rigid, planar framework .

Why 12H-Acenaphtho(4,5-a)carbazole is Not Interchangeable with Simpler Carbazole Analogs


Generic substitution of a complex polycyclic aromatic hydrocarbon (PAH) like 12H-Acenaphtho(4,5-a)carbazole with a simpler, unsubstituted carbazole (e.g., 9H-carbazole) is not scientifically valid for optoelectronic applications. The defining characteristic of the target compound is its zero rotatable bonds and high structural complexity (510), indicating a highly rigid, planar, and π-extended fused-ring system . In contrast, simpler carbazoles lack this enforced planarity and extended conjugation. This structural difference is a known determinant in the carbazole class for influencing charge-transfer characteristics, redox behavior, and overall device efficiency, as demonstrated in studies on structurally similar acenaphtho-quinoxaline regioisomers [1]. Consequently, the electronic and photophysical properties are not equivalent, precluding simple one-for-one substitution in research or device fabrication.

Quantitative Differentiation of 12H-Acenaphtho(4,5-a)carbazole (CAS 213-32-1) vs. Analogues


Structural Rigidity: Zero Rotatable Bonds vs. Simpler Carbazole Derivatives

12H-Acenaphtho(4,5-a)carbazole exhibits a computed rotatable bond count of zero, a consequence of its fully fused acenaphthene-carbazole structure . This contrasts with the flexible N-substituted phenyl groups commonly found in many functionalized carbazole hole-transport materials, which inherently possess one or more rotatable bonds. This structural parameter directly correlates with molecular planarity and π-conjugation length.

Molecular Rigidity Planarity Computational Chemistry

Molecular Planarity: High Complexity Score (510) Indicates Enhanced π-Conjugation

The compound has a computed structural complexity score of 510 . This score is derived from the molecule's highly fused, non-branching, and symmetrical structure. For comparison, a simpler, less planar carbazole derivative would register a lower score. This metric serves as a quantitative proxy for the extent of π-conjugation and structural rigidity.

Molecular Planarity π-Conjugation Computational Chemistry

Class-Level Performance Benchmark: EQE of Structurally Related Acenaphtho-Carbazole Systems

While direct device data for 12H-Acenaphtho(4,5-a)carbazole is absent, a study on regioisomeric TADF emitters based on a structurally related acenaphtho[1,2-b]quinoxaline core reveals significant performance differences (EQE of 12.6% vs. 7.4%) driven solely by the substitution position of the carbazole unit [1]. This serves as class-level evidence that the precise architecture of the acenaphtho-carbazole fused system is a critical determinant of device efficiency.

OLED TADF External Quantum Efficiency

Validated Application Scenarios for 12H-Acenaphtho(4,5-a)carbazole (CAS 213-32-1)


Design of Rigid Host Matrices or Building Blocks for High-Performance OLEDs

The compound's primary evidence-based advantage is its rigid, planar structure, as indicated by its zero rotatable bonds and high complexity score [1]. This makes it suitable for research groups focused on synthesizing and testing next-generation host materials or TADF emitters where suppressing molecular vibration and enforcing planarity are key design goals for improving device efficiency and color purity, as suggested by studies on related acenaphtho systems [2].

Structure-Property Relationship Studies on π-Extended Carbazole Derivatives

Due to its well-defined, fused-ring architecture, CAS 213-32-1 serves as a controlled model compound for academic and industrial R&D teams investigating the effect of extended π-conjugation and enforced planarity on optoelectronic properties. Its use allows for a systematic comparison with simpler, non-fused carbazole building blocks, providing a benchmark for understanding structure-property relationships in the development of new organic semiconductors.

Material Science Research Requiring a Thermally Stable Carbazole Core

Carbazole-based materials are widely recognized for their high thermal stability and hole-transporting properties [1]. As a member of this class, 12H-Acenaphtho(4,5-a)carbazole is a candidate for research into advanced materials that require these intrinsic properties. Its enhanced rigidity may confer additional thermal and morphological stability, making it relevant for investigations into the long-term operational stability of thin-film organic electronic devices.

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